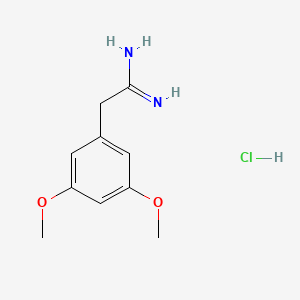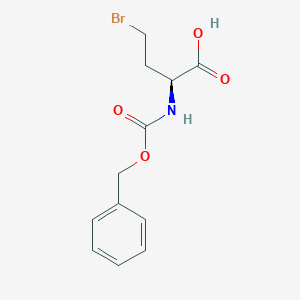
endo-BCN-O-PNB
Vue d'ensemble
Description
endo-BCN-O-PNB, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl carbonate, is an alkyl/ether-based PROTAC linker. It is a click chemistry reagent containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Mécanisme D'action
Target of Action
endo-BCN-O-PNB, also known as endo-BCN-PNP-carbonate, is primarily used as a PROTAC linker . It is an alkyl/ether-based compound that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This click chemistry reaction allows this compound to bind to its targets. PROTACs, which contain two different ligands connected by a linker like this compound, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . By degrading specific proteins, this compound can influence various cellular processes that these proteins are involved in.
Result of Action
The result of this compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, endo-BCN-O-PNB interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the BCN group present in the compound, which can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This property makes this compound a valuable tool in the synthesis of PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for degradation . By serving as a linker in PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the formation of PROTACs . The compound contains a BCN group that can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is crucial in the synthesis of PROTACs, which function by tagging specific proteins for degradation .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of PROTACs, it’s plausible that the effects of this compound could change over time as the PROTACs it helps form interact with their target proteins .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it’s likely that this compound interacts with various enzymes and cofactors during this process .
Méthodes De Préparation
endo-BCN-O-PNB is synthesized through a series of organic reactions. The preparation involves the reaction of bicyclo[6.1.0]non-4-yne with 4-nitrophenyl chloroformate under specific conditions to form the carbonate ester . The reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
endo-BCN-O-PNB undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the BCN group and azide-containing molecules, forming stable triazole linkages
Substitution Reactions: The 4-nitrophenyl carbonate group can react with amine-containing molecules to form stable carbamate linkages
Common reagents used in these reactions include azides for SPAAC, amines for substitution reactions, and acids or bases for hydrolysis. The major products formed from these reactions are triazoles, carbamates, and alcohols .
Applications De Recherche Scientifique
endo-BCN-O-PNB has a wide range of applications in scientific research:
Chemistry: It is used as a PROTAC linker in the synthesis of PROTAC molecules, which are designed to degrade target proteins by exploiting the ubiquitin-proteasome system
Biology: The compound is utilized in bioconjugation techniques, enabling the attachment of biomolecules through click chemistry reactions
Comparaison Avec Des Composés Similaires
endo-BCN-O-PNB is unique due to its BCN group, which allows for strain-promoted alkyne-azide cycloaddition without the need for a copper catalyst . Similar compounds include:
exo-BCN-O-PNB: Another isomer of BCN-O-PNB with different spatial configuration.
endo-BCN-PEG-acid: A PEGylated version of endo-BCN, used for increased solubility and biocompatibility.
endo-BCN-NHS ester: A derivative with an N-hydroxysuccinimide ester group for amine-reactive conjugation.
These compounds share the BCN core structure but differ in their functional groups and applications, highlighting the versatility of BCN-based chemistry .
Propriétés
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNXOXMDBLHIDB-XYPWUTKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135358 | |
| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263166-91-1 | |
| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)



![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)



